2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
This compound is a thieno[2,3-c]pyridine derivative characterized by a fused thiophene-pyridine core. Key structural features include:
- Isopropyl substituent at position 6, which may influence steric bulk and lipophilicity.
- Carboxamide group at position 3, offering opportunities for intermolecular interactions (e.g., with enzyme active sites).
Properties
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2/c1-14(2)25-8-7-17-18(13-25)32-22(19(17)20(23)27)24-21(28)15-3-5-16(6-4-15)33(29,30)26-9-11-31-12-10-26/h3-6,14H,7-13H2,1-2H3,(H2,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOJEMWUNWBCHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Morpholin-4-ylsulfonylbenzoyl Group: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with a morpholin-4-ylsulfonylbenzoyl chloride under basic conditions.
Final Coupling Reaction: The final step involves coupling the intermediate with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the morpholin-4-ylsulfonylbenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Scientific Research Applications
The compound has shown promise in various biological assays, particularly in the field of cancer research. Its structure suggests potential interactions with biological targets that are significant in the treatment of cancer and other diseases.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties through mechanisms that may involve the inhibition of specific enzymes or pathways crucial for tumor growth. For instance:
- In Vitro Studies: The compound has been tested against multiple cancer cell lines, demonstrating significant cytotoxic effects. The National Cancer Institute (NCI) has evaluated similar compounds with structural analogies, showing that modifications can enhance their activity against solid tumors .
Synthesis and Characterization
The synthesis of 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves several steps:
- Starting Materials: The synthesis typically begins with readily available thieno[2,3-c]pyridine derivatives.
- Reagents: Morpholine and sulfonyl chlorides are used to introduce the morpholine sulfonyl group.
- Characterization Techniques: The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Applications in Drug Development
The unique properties of this compound position it as a candidate for drug development:
- Pharmaceutical Formulations: Its solubility and stability profile make it suitable for formulation into various dosage forms.
- Combination Therapies: Given its potential anticancer activity, it may be explored in combination therapies with other chemotherapeutic agents to enhance efficacy and reduce resistance .
Case Studies
Several studies have documented the effectiveness of structurally related compounds in clinical settings:
- Clinical Trials: Compounds with similar sulfonamide structures have been evaluated in clinical trials for their efficacy against various cancers, including breast and lung cancer .
- Comparative Studies: Comparative studies highlight the enhanced activity of modified versions of similar compounds, suggesting that structural modifications can lead to improved therapeutic outcomes.
Mechanism of Action
The mechanism of action of 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The thieno[2,3-c]pyridine scaffold differs from closely related heterocycles:
- Pyrimidino-thienopyridines (): Incorporation of a pyrimidine ring introduces additional hydrogen-bonding sites but may reduce solubility due to increased planarity .
Substituent-Based Comparisons
Functional Group Analysis
- Sulfonamide vs. Sulfamoyl : The morpholine-4-sulfonyl group in the target compound offers superior solubility compared to dimethylsulfamoyl analogs due to morpholine’s oxygen-rich ring .
- Isopropyl vs. Methyl : The isopropyl group at position 6 may improve membrane permeability compared to smaller alkyl groups but could reduce binding pocket compatibility .
- Carboxamide Positioning: The carboxamide at position 3 (target) vs.
Biological Activity
The compound 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide , commonly referred to by its CAS number 449768-71-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thieno[2,3-c]pyridine core with a morpholine sulfonyl group and an amide side chain. The molecular formula is , and its molecular weight is approximately 356.41 g/mol. The presence of the morpholine and thieno-pyridine moieties suggests potential interactions with various biological targets.
- Inhibition of Enzymatic Pathways : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to affect the Hedgehog signaling pathway, which is crucial in the regulation of cell growth and differentiation .
- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for these activities are critical indicators of its effectiveness. For example, compounds with similar structures have shown IC50 values ranging from 0.01 µM to 49.85 µM against different cancer types .
- Anti-inflammatory Properties : The sulfonamide group in the structure may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases alongside cancer .
Case Studies
- In Vitro Studies : A study conducted on various human cancer cell lines (MCF-7, A549) revealed that the compound induced apoptosis and inhibited cell growth significantly compared to control groups .
- Animal Models : In vivo studies using murine models have shown that administration of this compound leads to reduced tumor size and improved survival rates in treated groups compared to untreated controls .
- Pharmacokinetics : Research on the pharmacokinetic profile indicates favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor Activity | MCF-7 | 0.01 | |
| Antitumor Activity | A549 | 49.85 | |
| Hedgehog Pathway Inhibition | Various | 4.0 (mouse) | |
| Anti-inflammatory Effect | N/A | N/A |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.41 g/mol |
| CAS Number | 449768-71-2 |
Q & A
Q. What are the key synthetic steps and challenges in preparing this compound?
The synthesis involves multi-step organic reactions, including:
- Sulfonylation : Introducing the morpholine-4-sulfonyl group via reaction with morpholine sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Amidation : Coupling the sulfonylated benzamido moiety to the thienopyridine core using carbodiimide coupling agents (e.g., EDCI/HOBt) in dimethylformamide (DMF) .
- Cyclization : Formation of the thieno[2,3-c]pyridine ring via thermal or acid-catalyzed cyclization . Challenges : Low yields in sulfonylation due to steric hindrance, requiring optimized stoichiometry and reaction time. Impurities from incomplete cyclization necessitate purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thienopyridine core and sulfonamide linkage. Aromatic protons in the benzamido group appear as distinct doublets (δ 7.8–8.2 ppm) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₉N₅O₅S₂: 548.1632) .
Advanced Research Questions
Q. How can reaction yields be optimized using Design of Experiments (DoE)?
- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (EDCI: 1.2–2.0 equiv).
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 60°C in DMF with 1.5 equiv EDCI) to maximize yield (reported up to 68% ).
- Controlled Flow Chemistry : Continuous-flow systems improve reproducibility by maintaining precise temperature and mixing .
Q. What structural features drive its reported anti-inflammatory activity?
- Morpholinosulfonyl Group : Enhances solubility and binding to COX-2 via hydrogen bonding with Arg120 .
- Thienopyridine Core : π-π stacking interactions with hydrophobic pockets in inflammatory mediators (e.g., TNF-α) .
- Propan-2-yl Substituent : Steric effects modulate selectivity against off-target kinases .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data?
- Case Study : Discrepancies in IC₅₀ values (e.g., 2.3 μM vs. 8.7 μM in kinase assays) may arise from:
- Purity Variance : Impurities >5% skew activity; re-testing via HPLC-MS is critical .
- Assay Conditions : Varying ATP concentrations (1–10 mM) impact competitive inhibition .
- Analog Synthesis : Modifying the propan-2-yl group to cyclopropyl or tert-butyl improves potency by 3–5 fold .
Q. What computational methods predict target interactions?
- Molecular Docking (AutoDock Vina) : Simulates binding to COX-2 (PDB: 3LN1) with a docking score of −9.2 kcal/mol, suggesting strong affinity .
- MD Simulations (GROMACS) : Confirms stability of the sulfonamide-COX-2 hydrogen bond network over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
